6-Methoxyindole

Catalog No.
S794077
CAS No.
3189-13-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyindole

CAS Number

3189-13-7

Product Name

6-Methoxyindole

IUPAC Name

6-methoxy-1H-indole

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3

InChI Key

QJRWYBIKLXNYLF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=CN2

solubility

15.3 [ug/mL]

Synonyms

6-Methoxy-1H-indole; 6-(Methyloxy)-1H-indole; NSC 92517;

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2

The exact mass of the compound 6-Methoxyindole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methoxyindole (CAS 3189-13-7) is a highly specialized indole derivative featuring an electron-donating methoxy group at the C-6 position. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for advanced active pharmaceutical ingredients (APIs), including vascular disrupting agents (VDAs) and novel melatonin receptor agonists [1]. Unlike unsubstituted indole, the C-6 methoxy substitution fundamentally alters the electron density of the fused aromatic system, significantly reducing the N-H acidity and modifying the regioselectivity of electrophilic aromatic substitutions [2]. These distinct physicochemical properties make 6-methoxyindole an indispensable building block when precise electronic tuning and specific spatial orientations are required in complex organic synthesis.

Research Fit

1Key building block for tubulin assembly inhibitor research
2Scaffold for kinase inhibitor (T-cell, VEGFR-2) synthesis
3Supports SAR exploration of methoxy position-dependent activity

Substituting 6-methoxyindole with its more common isomer, 5-methoxyindole, or unsubstituted indole leads to critical failures in both physicochemical behavior and downstream pharmacological efficacy. The position of the methoxy group dictates the rotational energy barrier of the substituent; 6-methoxyindole possesses a significantly higher barrier to interconversion between its syn and anti conformers compared to 5-methoxyindole, allowing both to exist stably in specific environments [1]. Furthermore, shifting the methoxy group from C-6 to C-5 drastically alters the N-H hydrogen bond donating strength and the electron delocalization during oxidation [2]. In drug synthesis, replacing 6-methoxyindole with analogs lacking the C-6 methoxy group results in a near-total loss of target binding affinity, particularly in colchicine-site tubulin inhibitors and N-1 substituted melatonin analogs, rendering generic substitution unviable for these procurement workflows [3].

Substitution Risk

Conformational profile mismatch
6-Methoxyindole presents two stable conformers, unlike single-conformer 4- or 5-isomers, potentially altering binding outcomes.
Enzyme substrate specificity differs
Tryptophan synthase utilization rates vary markedly among methoxyindole isomers; 5-methoxy is not a rapid substrate.
Loss of tubulin inhibitory activity
The 6-methoxy scaffold is required for potent tubulin assembly inhibition; unsubstituted indole lacks this activity.

Conformational Stability and Rotational Barrier

Molecular beam experiments reveal that the position of the methoxy group critically impacts the conformational landscape of the indole core. 6-Methoxyindole exhibits a minimum energy barrier for interconversion between its syn and anti conformers of 860 cm⁻¹, which is sufficiently high to allow both conformers to be observed and isolated at low temperatures. In contrast, 5-methoxyindole has a significantly lower barrier of 680 cm⁻¹, resulting in the observation of only the anti-conformer [1]. This 180 cm⁻¹ difference in barrier height demonstrates that 6-methoxyindole provides superior conformational control.

Evidence DimensionEnergy barrier for syn/anti conformer interconversion (ΔE)
Target Compound Data860 cm⁻¹ (both syn and anti conformers observable)
Comparator Or Baseline5-Methoxyindole: 680 cm⁻¹ (only anti conformer observable)
Quantified Difference180 cm⁻¹ higher rotational barrier for 6-methoxyindole
ConditionsLow-temperature molecular beam expansion experiments

Enables the isolation and utilization of specific conformers in rigid molecular designs where precise spatial orientation of the methoxy group is required for target binding.

Conformational Diversity
Head-to-head
2 conformers (syn + anti) vs. 1 conformer for 4- or 5-methoxyindole
May influence molecular recognition and crystallization outcomes
Stark spectroscopy and ab initio calculations

Hydrogen Bond Donor Strength

The electron-donating nature of the methoxy substituent at the C-6 position significantly alters the acidity of the indole N-H proton. UV-Vis titration studies quantifying the hydrogen bond donating ability of biologically relevant compounds identify 6-methoxyindole as the weakest hydrogen bond donor among the tested substituted indoles. This contrasts sharply with 5-bromoindole, which exhibits increased H-bond strength due to the electron-withdrawing nature of the bromo group, and unsubstituted indole [1]. The distinct attenuation of H-bond strength in 6-methoxyindole is a direct consequence of its specific regiochemistry.

Evidence DimensionHydrogen bond donating strength (N-H acidity)
Target Compound DataWeakest H-bond donor among titrated indoles
Comparator Or Baseline5-Bromoindole and unsubstituted indole (Stronger H-bond donors)
Quantified DifferenceSignificant reduction in H-bond donating capacity
ConditionsUV-Vis titration for H-bond donor quantification

Critical for selecting building blocks in supramolecular chemistry or drug design where minimizing off-target hydrogen bonding is necessary to improve specificity.

Tubulin Inhibition
Head-to-head
IC50 1.1 µM
OXi8006 (6-methoxyindole-derived)
Supports tubulin assembly inhibitor research scaffold
Compared to unsubstituted indole: inactive

Colchicine-Site Tubulin Inhibitor Precursor

In the synthesis of indole-based vascular disrupting agents (VDAs) inspired by OXi8006, the presence of the 6-methoxy group on the fused aryl ring is strictly required for optimal pharmacological activity. Derivatives incorporating 6-methoxyindole as the core building block demonstrated potent inhibition of tubulin assembly with IC50 values < 5 µM and strong cytotoxicity against SK-OV-3, NCI-H460, and DU-145 cancer cell lines. Analogs lacking this specific 6-methoxy substitution pattern exhibited drastically reduced tubulin inhibition and cytotoxicity [1].

Evidence DimensionTubulin assembly inhibition (IC50) and cytotoxicity
Target Compound Data6-Methoxyindole derivatives: IC50 < 5 µM
Comparator Or BaselineAnalogs lacking 6-methoxy substitution: Significantly reduced inhibition
Quantified DifferenceOrders of magnitude higher potency for 6-methoxy derivatives
ConditionsIn vitro tubulin assembly assay and human cancer cell line screening

Validates 6-methoxyindole as the mandatory precursor for synthesizing highly potent colchicine-site vascular disrupting agents, preventing wasted procurement on inactive analogs.

MPO Inhibition
Head-to-head
Comparable activity to 5-methoxyindole (23–72% inhibition at 10 µM)
Alternative chemical probe for MPO-mediated inflammation research
HOCl generation by activated leukocytes

Melatonin Receptor Agonist Affinity

The development of novel melatonin receptor agonists requires precise mimicking of melatonin's natural pharmacophores. When the amido ethyl side chain is shifted to the N-1 position, utilizing 6-methoxyindole as the scaffold perfectly mimics the natural C-5 methoxy orientation of melatonin. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives synthesized from this compound exhibit picomolar affinity for the melatonin receptor and act as full agonists. In contrast, comparator compounds lacking the methoxy group behave merely as partial agonists or antagonists with substantially lower affinity [1].

Evidence DimensionMelatonin receptor binding affinity and agonist activity
Target Compound Data6-Methoxyindole derivatives: Picomolar affinity, full agonist
Comparator Or BaselineDemethoxylated analogs: Lower affinity, partial agonist/antagonist
Quantified DifferenceShift from partial antagonist to high-affinity full agonist
ConditionsIn vitro ligand-binding experiments using 2-[125I]iodomelatonin

Demonstrates that 6-methoxyindole is the optimal and necessary scaffold for developing novel N-1 substituted melatonin receptor agonists, outperforming standard indole cores.

Substrate Preference
Reported rank
Ranked among most rapid substrates
out of 23 indole analogs tested
Supports efficient enzymatic synthesis of 6-methoxytryptophan analogs
Carrot tryptophan synthase in vitro assay

Vascular Disrupting Agent Precursor

Due to its validated role in maximizing tubulin assembly inhibition (IC50 < 5 µM), 6-methoxyindole is the required starting material for synthesizing OXi8006 analogs and related anti-cancer VDAs [1].

Melatonin Receptor Agonist Scaffold

The specific regiochemistry of the C-6 methoxy group makes this compound the ideal building block for developing N-1 substituted melatonin analogs that require picomolar receptor affinity and full agonist activity[2].

Conformationally Rigid Pharmacophore Design

The high rotational energy barrier (860 cm⁻¹) of the 6-methoxy group allows chemists to design and isolate specific syn or anti conformers, which is critical for target-specific rigid drug scaffolds [3].

Hydrogen Bond Network Modulator

As the weakest hydrogen bond donor among standard substituted indoles, 6-methoxyindole is the optimal choice for supramolecular assemblies or drug designs where minimizing off-target N-H hydrogen bonding is a priority [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tubulin assembly inhibitor research
6-Methoxy scaffold for inhibitor synthesis
Verify IC50 in tubulin polymerization assay
Enzymatic synthesis of tryptophan analogs
Rapid tryptophan synthase substrate
Confirm conversion rate and product identity
MPO pathway studies
Methoxyindole-based MPO inhibitor
Assess HOCl production inhibition in leukocyte assays
Conformational dynamics research
Two stable conformers for spectroscopy
Confirm syn/anti rotamer population

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3189-13-7

Wikipedia

6-Methoxyindole

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